molecular formula C25H14Br4O2 B13785734 3,3'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol

3,3'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol

Cat. No.: B13785734
M. Wt: 666.0 g/mol
InChI Key: CFZYQPCIBIBJLM-UHFFFAOYSA-N
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Description

3,3’-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] is a chemical compound that belongs to the class of bisphenols It is characterized by the presence of two brominated phenol groups attached to a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] typically involves the bromination of 3,3’-(9H-fluoren-9-ylidene)bisphenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of safer and more environmentally friendly brominating agents may also be considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,3’-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The bromine atoms also contribute to the compound’s ability to participate in halogen bonding, making it a valuable building block in materials science and organic synthesis .

Properties

Molecular Formula

C25H14Br4O2

Molecular Weight

666.0 g/mol

IUPAC Name

2,6-dibromo-3-[9-(2,4-dibromo-3-hydroxyphenyl)fluoren-9-yl]phenol

InChI

InChI=1S/C25H14Br4O2/c26-19-11-9-17(21(28)23(19)30)25(18-10-12-20(27)24(31)22(18)29)15-7-3-1-5-13(15)14-6-2-4-8-16(14)25/h1-12,30-31H

InChI Key

CFZYQPCIBIBJLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=C(C(=C(C=C4)Br)O)Br)C5=C(C(=C(C=C5)Br)O)Br

Origin of Product

United States

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